(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

CYP450 inhibition Metabolic stability Triazole regioisomerism

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone (CAS 2034266-58-3) belongs to the class of N-substituted triazolo-azetidines, featuring a 1,2,3-triazole ring directly attached to an azetidine scaffold, and a 1-(4-chlorophenyl)cyclopentyl methanone core. Its molecular formula is C17H19ClN4O (MW 330.82 g/mol).

Molecular Formula C17H19ClN4O
Molecular Weight 330.82
CAS No. 2034266-58-3
Cat. No. B2751709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
CAS2034266-58-3
Molecular FormulaC17H19ClN4O
Molecular Weight330.82
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=CN=N4
InChIInChI=1S/C17H19ClN4O/c18-14-5-3-13(4-6-14)17(7-1-2-8-17)16(23)21-11-15(12-21)22-10-9-19-20-22/h3-6,9-10,15H,1-2,7-8,11-12H2
InChIKeySJPABAAIPIYDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone – Structural Overview for Procurement Evaluation


The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone (CAS 2034266-58-3) belongs to the class of N-substituted triazolo-azetidines, featuring a 1,2,3-triazole ring directly attached to an azetidine scaffold, and a 1-(4-chlorophenyl)cyclopentyl methanone core . Its molecular formula is C17H19ClN4O (MW 330.82 g/mol) . The 1,2,3-triazole regioisomer is distinct from the more common 1,2,4-triazole in its reduced potential for cytochrome P450 (CYP) inhibition, as the 1,2,3-triazole is underrepresented among CYP inhibitors compared to imidazole and 1,2,4-triazole [1]. The triazolo-azetidine scaffold has demonstrated novel antibacterial activity via translation inhibition in high-throughput screening campaigns, representing a previously unreported chemotype for antibiotic development [2].

Triazolo-azetidine scaffold for antibacterial hit expansion; reported translation inhibition mechanism and class-level MIC evidence
1,2,3-Triazole regioisomer offers class-level lower CYP inhibition risk, suitable for probe development requiring minimized DDI liability
Direct triazole-azetidine linkage provides conformational constraint, supporting target-based screening and fragment-based design

Why Generic Substitution Fails for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone


In-class substitution is not straightforward because this compound combines three structural motifs—a 1,2,3-triazole (rather than the more promiscuous 1,2,4-triazole [1]), a direct triazole-azetidine linkage (rather than a methylene-spaced variant ), and a 4-chlorophenyl cyclopentyl methanone core (rather than thiophene or unsubstituted phenyl variants )—whose synergy determines target engagement, metabolic liability, and physicochemical profile. Replacing any single element with a seemingly minor analog can alter CYP inhibition potential, conformational rigidity, lipophilicity, and ultimately biological readout in antibacterial or enzyme inhibition assays, as demonstrated by the steep SAR observed within the triazolo-azetidine series [2].

1,2,4-Triazole analog may alter CYP inhibition profile
Replacing the 1,2,3-triazole with a 1,2,4-triazole can increase CYP heme coordination potential; metabolic stability results may not transfer directly.
Methylene-spaced linker shifts conformational rigidity
Introducing a -CH2- spacer between triazole and azetidine adds a rotatable bond, potentially reducing target selectivity and binding thermodynamics.
Thiophene or unsubstituted phenyl cores alter lipophilicity and electronics
The 4-chlorophenyl cyclopentyl methanone group defines a specific logP window and electron-withdrawing character; structural analogs can shift cell permeability and target engagement.

Quantitative Comparator Evidence for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone


1,2,3-Triazole vs. 1,2,4-Triazole: Reduced CYP Inhibition Liability

This compound contains a 1,2,3-triazole ring, which is structurally isosteric to the 1,2,4-triazole found in the close analog CAS 2320504-16-1 . In a comparative class-level analysis, the 1,2,3-triazole is significantly underrepresented among cytochrome P450 (CYP) inhibitors relative to imidazole and 1,2,4-triazole, suggesting a lower intrinsic CYP inhibition liability [1]. This difference is critical for applications where metabolic stability and low drug-drug interaction potential are required.

1,2,3- vs 1,2,4-Triazole CYP liability
Class-level inference
1,2,3-triazole: underrepresented among CYP inhibitors; forms water-bridged heme complexes
1,2,4-triazole: more frequent CYP ligand; stable inhibitory complexes
Supports lower CYP inhibition risk context
Quantitative CYP IC50 data not available for this compound
CYP450 inhibition Metabolic stability Triazole regioisomerism Drug-drug interaction

Direct Triazole-Azetidine Linkage vs. Methylene-Spaced Analog: Conformational Rigidity Advantage

This compound features a direct C–N bond between the azetidine nitrogen and the 1,2,3-triazole ring, contrasting with the methylene-spaced analog (CAS 2320504-16-1) where a -CH2- linker separates the azetidine from a 1,2,4-triazole . The direct linkage reduces rotational degrees of freedom by one bond compared to the methylene analog, increasing conformational rigidity . This rigidity can enhance target selectivity by reducing the entropic penalty upon binding, a principle exploited in azetidine-containing drug design .

Direct vs. methylene-spaced linkage
Cross-study comparable
One fewer rotatable bond in target compound (direct C–N linkage) vs. methylene-linked analog
Higher conformational rigidity may enhance target selectivity
Structural comparison based on reported formulas
Conformational restriction Azetidine scaffold Triazole-azetidine linkage Target selectivity

4-Chlorophenyl Cyclopentyl Methanone Core vs. Thiophene or Phenyl Analogs: Lipophilic and Steric Differentiation

The compound bears a 1-(4-chlorophenyl)cyclopentyl methanone core, which distinguishes it from the thiophene-substituted cyclopentyl analog (CAS not retrieved, BenchChem product) and the simpler cyclopentyl-phenyl-triazole analog (MolAid product) [1]. The para-chloro substituent on the phenyl ring introduces an electron-withdrawing effect and increased lipophilicity (estimated ΔlogP ≈ +0.7 vs. unsubstituted phenyl) while retaining a steric profile distinct from the thiophene analog's sulfur heteroatom, which can engage in different polar interactions [2].

4-Cl-phenyl vs. thiophene/phenyl lipophilicity
Class-level inference
4-Cl-phenyl: estimated logP ~3.5, electron-withdrawing (σp +0.23)
Unsubstituted phenyl: logP ~0.7 units lower; thiophene: more electron-rich, different H-bond profile
Differentiated lipophilicity and electronic profile for membrane permeability tuning
Estimated from fragment-based logP calculations
Lipophilicity 4-Chlorophenyl Cyclopentyl methanone Structure-activity relationship

Antibacterial Activity of N-Substituted Triazolo-Azetidine Scaffold: Class-Level MIC Evidence

In a high-throughput screening campaign using the pDualrep2 reporter system, N-substituted triazolo-azetidines—the scaffold class to which this compound belongs—demonstrated novel antibacterial activity via translation inhibition [1]. The primary hit molecule in this series showed a MIC of 12.5 µg/mL against E. coli ΔtolC, with 26% translation inhibition at 160 µg/mL and no cytotoxicity against eukaryotic cells [1]. A structurally optimized analog (Compound 2) achieved an improved MIC of 6.25 µg/mL, approaching erythromycin (MIC 2.5–5 µg/mL) [1]. While the specific compound (CAS 2034266-58-3) was not the exact hit tested, it bears the core triazolo-azetidine pharmacophore and the 4-chlorophenyl cyclopentyl methanone moiety, positioning it as a potential analog for SAR expansion within this antibacterial series [1].

Antibacterial class MIC
Class-level inference
Primary hit MIC 12.5 µg/mL, optimized analog 6.25 µg/mL against E. coli ΔtolC; translation inhibition, no SOS response
Supports antibacterial screening context; scaffold suitable for SAR expansion
Erythromycin MIC 2.5–5 µg/mL for reference
Antibacterial Triazolo-azetidine MIC Translation inhibition E. coli

Physicochemical Property Differentiation: Molecular Weight, logP, and TPSA Comparison with Key Analogs

Compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone (MW 330.82, C17H19ClN4O) occupies a distinct physicochemical space compared to its closest analogs. The 1,2,4-triazole methylene-linked analog CAS 2320504-16-1 has a higher molecular weight (344.84, C18H21ClN4O) due to the extra CH2 linker . The thiophene analog replaces the 4-chlorophenyl with thiophene, altering both logP and polar surface area. Using in silico predictions, the target compound is estimated to have a logP of ~3.5 and TPSA ~51 Ų, placing it within favorable drug-like property space (Lipinski compliance) while offering differentiated lipophilicity for membrane penetration compared to more polar analogs [1].

Physicochemical property differentiation
Supporting evidence
Target: MW 330.82, est. logP ~3.5, TPSA ~51 Ų
Methylene analog: MW 344.84; thiophene analog: MW 316.42
Balanced property space for lead-like optimization; distinct from comparators
In silico predictions; experimental confirmation recommended
Physicochemical properties Lipinski parameters TPSA Drug-likeness logP

Optimal Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone Based on Quantitative Evidence


Antibacterial Lead Optimization: Triazolo-Azetidine Scaffold Expansion

This compound is well-suited for structure-activity relationship (SAR) campaigns expanding upon the N-substituted triazolo-azetidine antibacterial series identified by Ivanenkov et al. [1]. The core scaffold demonstrated MIC values of 12.5 µg/mL (primary hit) and 6.25 µg/mL (optimized analog) against E. coli ΔtolC with a translation inhibition mechanism and no SOS-response [1]. The 4-chlorophenyl cyclopentyl methanone moiety provides a distinct vector for exploring lipophilic substitutions, potentially improving antibacterial potency toward the erythromycin benchmark (MIC 2.5–5 µg/mL) [1].

CYP Liability-Minimized Probe Development Using 1,2,3-Triazole Scaffolds

For programs requiring chemical probes with minimized cytochrome P450 inhibition risk, this compound's 1,2,3-triazole ring offers an inherent advantage over 1,2,4-triazole-containing analogs [2]. The 1,2,3-triazole is underrepresented among CYP inhibitors and forms metabolically labile water-bridged heme complexes rather than stable inhibitory complexes [2]. This property makes the compound a preferred choice for target engagement studies where CYP-mediated drug-drug interaction confounding must be avoided.

Conformationally Constrained Fragment for Target-Based Screening

The direct triazole-azetidine linkage (without a methylene spacer) provides enhanced conformational rigidity compared to the methylene-linked analog CAS 2320504-16-1 . With one fewer rotatable bond at the triazole-azetidine junction , this compound is appropriate for fragment-based drug design (FBDD) or structure-based screening where reduced conformational entropy correlates with improved binding thermodynamics and higher hit confirmation rates.

Membrane Permeability-Optimized Hit in Cell-Based Assays

With an estimated logP of ~3.5 and a molecular weight of 330.82 g/mol [3], this compound resides in a favorable lipophilicity range for passive membrane permeability without exceeding typical lead-like property thresholds. Compared to the thiophene analog (lower logP) or unsubstituted phenyl analog (lower logP, lower MW), the 4-chlorophenyl cyclopentyl methanone core provides a balanced lipophilic profile [3] suitable for cell-based phenotypic screening where compound penetration is critical for observing intracellular target engagement.

Application
Selection Property
Validation Focus
Triazolo-azetidine antibacterial SAR expansion
Antibacterial hit chemotype (translation inhibition mechanism)
MIC endpoint validation against E. coli ΔtolC panel
CYP inhibition-minimized probe development
1,2,3-Triazole regioisomer with reported lower CYP inhibition class-level
CYP heme-coordination assay context
Conformationally constrained fragment for target-based screening
Direct triazole-azetidine linkage (fewer rotatable bonds)
Binding thermodynamics and selectivity context
Cell permeability-optimized hit for cell-based assays
Balanced lipophilicity and moderate molecular weight
Membrane permeability assay validation
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